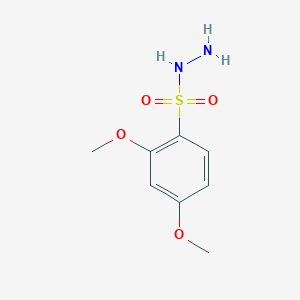

2,4-Dimethoxybenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

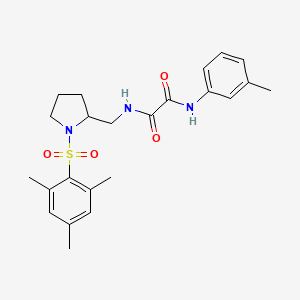

2,4-Dimethoxybenzenesulfonohydrazide (DMBSH) is a synthetic compound that has been used in a variety of scientific experiments and research. It is a molecule that is composed of two aromatic rings and a sulfonohydrazide group. DMBSH has been used in a variety of applications ranging from organic synthesis to biochemistry and physiological research.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Analysis

2,4-Dimethoxybenzenesulfonohydrazide derivatives have been synthesized and characterized for various applications. For instance, Hussain et al. (2020) synthesized 2,5-dimethoxy-N′-(phenylsulfonyl)-benzenesulfonohydrazide and its derivatives, characterized them using spectroscopic techniques, and employed them as probes for calcium ion capturing in natural sample analysis (Hussain, Asiri, & Rahman, 2020).

Applications in Energy Storage

1,4-Dimethoxybenzene derivatives, closely related to this compound, have been used as catholyte materials in non-aqueous redox flow batteries. Zhang et al. (2017) explored the use of these derivatives to achieve high chemical stability in the charged state, which is crucial for the efficiency of these batteries (Zhang et al., 2017).

Electrophilic Substitution Reactions

In the field of organic chemistry, Azzena et al. (1993) utilized 1,2-dimethoxy-3-methoxymethoxybenzene, which is structurally similar to this compound, in reductive electrophilic substitution reactions to synthesize various 1-oxy-2,3-dicarbobenzenes (Azzena, Melloni, & Pisano, 1993).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for potential biological activities. Kumar et al. (2018) synthesized 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl) thiabenzene-1-methyl-1-oxides from dimethylsulfoxoniummethylide and screened them for anticancer activities (Kumar et al., 2018).

Biosensing Applications

In the development of biosensors, Moharana and Pattanayak (2020) studied the interaction of various compounds, including 1,2-dimethoxy-4-prop-2-enylbenzene (related to this compound), with different proteins for disease detection and diagnosis (Moharana & Pattanayak, 2020).

Propiedades

IUPAC Name |

2,4-dimethoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-6-3-4-8(7(5-6)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIQRHKUIYAQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)

![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)

![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)